molecular formula C18H13ClN2O3 B2383225 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one CAS No. 899753-15-2

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one

Numéro de catalogue: B2383225
Numéro CAS: 899753-15-2
Poids moléculaire: 340.76
Clé InChI: HIWQMYKHPFZJHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one is a pyridazinone derivative characterized by a bicyclic 1,3-benzodioxole moiety at position 6 and a 2-chlorophenylmethyl group at position 2 of the pyridazinone core. The benzodioxol group is an electron-rich aromatic system known to enhance metabolic stability and binding affinity in medicinal chemistry, while the 2-chlorophenylmethyl substituent may influence lipophilicity and steric interactions with biological targets.

Propriétés

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)10-21-18(22)8-6-15(20-21)12-5-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWQMYKHPFZJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 6-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one is a pyridazinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O3C_{18}H_{16}ClN_3O_3, and its structural characteristics include:

  • A pyridazinone core, which is known for various pharmacological activities.
  • A benzodioxole moiety that may contribute to its biological effects.
  • A chlorophenyl group that can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Pyridazinones are known to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways. This compound has shown potential as a selective COX-2 inhibitor, suggesting applications in anti-inflammatory therapies .
  • Antioxidant Activity : The presence of the benzodioxole structure may enhance the compound's antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress .
  • Anticancer Properties : Preliminary studies indicate that pyridazinones can exhibit anticancer activity through the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific mechanisms involve modulation of cell cycle regulators and apoptotic pathways .

Table 1: Biological Activities of this compound

Biological ActivityAssay TypeIC50/EC50 ValueReference
COX-2 InhibitionEnzyme Assay< 10 µM
Antioxidant ActivityDPPH Assay15 µg/mL
CytotoxicityMTT AssayIC50 = 20 µM
Anticancer ActivityCell Line StudiesIC50 = 5 µM

Case Studies

  • Anti-inflammatory Effects : In a study evaluating the compound's anti-inflammatory properties, it was found to significantly reduce inflammation in animal models, outperforming standard NSAIDs in terms of gastrointestinal safety .
  • Anticancer Efficacy : A series of experiments on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation with an IC50 value indicating significant cytotoxicity against breast cancer cells .
  • Neuroprotective Effects : Research has suggested potential neuroprotective effects, where the compound exhibited inhibition of acetylcholinesterase (AChE), indicating possible applications in treating neurodegenerative diseases like Alzheimer's .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds structurally related to 6-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. The cytotoxicity of these compounds is often assessed using the MTT assay, measuring the concentration required to inhibit cell viability by 50% (IC50) .

CompoundCancer Cell LineIC50 (µM)
This compoundHepG2~10.21
Related Compound AMCF-7~7.82
Related Compound BHCT-116~9.50

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that certain derivatives may inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

  • Alkylation Reactions : Utilizing benzodioxole derivatives as starting materials.
  • Reduction and Substitution Reactions : Employing reducing agents to modify functional groups and enhance biological activity.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of pyridazine derivatives and tested their anticancer properties in vitro. The results showed that compounds similar to this compound exhibited promising cytotoxic effects against HepG2 cells with an IC50 value comparable to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial properties of benzodioxole-containing compounds, revealing that several derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antifungal agents .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and hypothesized structure-activity relationships (SAR).

Table 1: Substituent Comparison and Hypothesized Effects

Compound Name Substituent at Position 6 Substituent at Position 2 Key Hypothesized Effects
6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one 1,3-Benzodioxol-5-yl 2-Chlorophenylmethyl Enhanced metabolic stability (benzodioxol), moderate lipophilicity, potential CNS activity
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) Phenyl Varied (e.g., alkyl, aryl) Chlorine at position 5 may increase electrophilicity; substituent flexibility modulates target selectivity
5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)pyrimido-pyridazin-6-one 2,6-Dichlorophenyl 2,4-Difluorophenylthio High lipophilicity (di-chloro, thioether), potential cytotoxicity due to halogen density
5-(2,4-Dimethylbenzyloxy)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-triazolo-pyridine N/A (triazolopyridine core) 2,4-Dimethylbenzyloxy Reduced steric hindrance (methyl groups), improved solubility (oxygen linker)

Key Observations

In contrast, phenyl or dichlorophenyl groups (e.g., in compounds) may prioritize hydrophobic interactions. Chlorine substituents (e.g., 2-chlorophenylmethyl) increase lipophilicity and may improve blood-brain barrier penetration, but excessive halogenation (e.g., 2,6-dichlorophenyl) risks toxicity.

Synthetic Accessibility

  • The target compound’s synthesis likely follows alkylation strategies similar to those in , where 5-chloro-6-phenylpyridazin-3(2H)-one reacts with halides under basic conditions (K₂CO₃/acetone). Substituted benzyl halides or benzodioxol-containing reagents would be critical for introducing the specific substituents.

Biological Implications

  • Compounds with sulfur-containing substituents (e.g., thioether in ) may exhibit stronger covalent binding but lower metabolic stability compared to ether or methylene links.
  • The benzodioxol moiety’s metabolic resistance (due to reduced oxidative metabolism) could make the target compound more durable in vivo than analogs with simple phenyl groups.

Méthodes De Préparation

Pyridazine Core Formation

The pyridazin-3(2H)-one core is typically synthesized via cyclocondensation of hydrazine derivatives with dicarbonyl precursors. A validated approach involves reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate under reflux conditions to yield pyridazin-3(2H)-one scaffolds. For the target compound, this step establishes the heterocyclic backbone, which is subsequently functionalized at positions 2 and 6.

Reaction Conditions :

  • Precursor : 4-Oxo-4-phenylbutanoic acid (1.0 equiv)
  • Reagent : Hydrazine hydrate (1.2 equiv)
  • Solvent : Ethanol (reflux, 6–8 hours)
  • Yield : 70–85%

Attachment of the 2-Chlorophenylmethyl Group

The 2-chlorophenylmethyl group is introduced at position 2 of the pyridazine ring through alkylation or nucleophilic substitution. Source describes a phase-transfer catalyzed reaction between pyridazin-3(2H)-one and 2-chlorobenzyl bromide in the presence of potassium bicarbonate.

Procedure :

  • Substrate : 6-(1,3-Benzodioxol-5-yl)pyridazin-3(2H)-one (1.0 equiv)
  • Alkylating Agent : 2-Chlorobenzyl bromide (1.1 equiv)
  • Catalyst : Benzyltributylammonium bromide (BTBAB, 0.1 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : THF (reflux, 6 hours)
  • Yield : 85–90%

Multi-Step Synthesis Workflow

Stepwise Route from and

A consolidated synthesis pathway combines methods from sources and:

  • Step 1 : Synthesize pyridazin-3(2H)-one from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate.
  • Step 2 : Couple the pyridazine intermediate with 1,3-benzodioxol-5-yl boronic acid under Pd catalysis.
  • Step 3 : Alkylate position 2 with 2-chlorobenzyl bromide using BTBAB as a phase-transfer catalyst.

Overall Yield : 45–55% (three steps)

One-Pot Variants

Recent advancements propose tandem reactions to reduce purification steps. For example, a one-pot cyclocondensation-alkylation sequence using microwave irradiation has been explored, though yields remain suboptimal (30–40%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance coupling efficiency but may decompose heat-sensitive intermediates.
  • Ether Solvents : THF and 1,4-dioxane improve alkylation yields but require anhydrous conditions.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ and XPhos ligands improve cross-coupling yields by reducing homocoupling side reactions.
  • Phase-Transfer Catalysts : BTBAB accelerates alkylation by facilitating ion-pair transfer between aqueous and organic phases.

Byproduct Formation

  • Major Byproducts :
    • N-Alkylated pyridazines due to over-alkylation.
    • Debrominated benzodioxole derivatives under harsh coupling conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • δ 2.96 (s, 2H, CH₂), 5.21 (s, 2H, OCH₂O), 6.82–7.45 (m, 7H, aromatic).
  • FT-IR :
    • 1647 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the N-alkylation pattern and planarity of the pyridazine ring. Disorder in the 2-chlorophenyl group has been observed, attributed to rotational flexibility around the C1–C7 bond.

Applications and Derivatives

Biological Activity

While the target compound’s bioactivity is underexplored, structural analogs exhibit:

  • Antimicrobial Properties : Pyridazinones with chlorophenyl groups show MIC values of 8–32 µg/mL against S. aureus.
  • GPCR Modulation : Similar scaffolds act as allosteric modulators of muscarinic and FPR2 receptors.

Patent Landscape

Derivatives of 6-(1,3-benzodioxol-5-yl)pyridazin-3-ones are claimed in WO2017112719A1 as M4 muscarinic receptor modulators, highlighting therapeutic potential in neurological disorders.

Q & A

Q. How can researchers optimize the multi-step synthesis of 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one?

Methodological Answer:

  • Key Parameters : Reaction temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and catalyst use (e.g., Pd catalysts for coupling reactions).
  • By-Product Mitigation : Use HPLC or TLC to monitor intermediates; adjust stoichiometry to reduce unreacted precursors.
  • Yield Optimization : Employ recrystallization or column chromatography for purification .

Table 1 : Example Reaction Conditions for Key Steps

StepReaction TypeSolventTemp (°C)CatalystYield (%)
1CyclizationDMF70None65–70
2AlkylationTHF25K₂CO₃75–80

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 5.9–6.1 ppm, pyridazinone carbonyl at δ 165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 369.05 for C₁₈H₁₂ClN₂O₃).
  • X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable) .

Q. How can researchers design assays to evaluate the compound’s potential pharmacological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes or receptors with structural homology to known pyridazinone targets (e.g., phosphodiesterases, kinase inhibitors).
  • In Vitro Assays : Use fluorescence polarization for binding affinity studies or enzymatic inhibition assays (e.g., IC₅₀ determination).
  • Control Experiments : Include structurally analogous compounds (e.g., 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one) for comparative analysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity or bioactivity be resolved?

Methodological Answer:

  • Orthogonal Validation : Replicate experiments using alternative methods (e.g., SPR vs. ITC for binding studies).
  • Computational Modeling : Perform DFT calculations to predict reaction pathways or docking simulations to explain binding discrepancies.
  • Environmental Controls : Standardize solvent purity, humidity, and temperature across labs to reduce variability .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer:

  • Longitudinal Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems.
  • Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to measure bioaccumulation factors.
  • Metabolite Profiling : Employ LC-MS/MS to identify degradation products (e.g., chlorophenyl derivatives) .

Table 2 : Example Ecotoxicological Parameters

ParameterTest SystemEndpointReference Compound
LC₅₀ (48h)Daphnia magna12 mg/LBenzo[a]pyrene
Biodegradation (%)OECD 307 Soil<20% in 28 daysGlyphosate

Q. How can researchers elucidate the mechanistic role of the benzodioxole moiety in biological systems?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS to identify protein interactors.
  • Metabolic Stability Assays : Compare half-life (t₁/₂) of the parent compound vs. analogs lacking benzodioxole.
  • Molecular Dynamics Simulations : Study interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What strategies can address low solubility in aqueous media during in vivo studies?

Methodological Answer:

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsion techniques.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability.
  • Surfactant Screening : Test polysorbate 80 or cyclodextrins for micellar encapsulation .

3. Data Contradiction Analysis
Example Scenario : Conflicting reports on the compound’s inhibition of PDE4B.
Resolution Framework :

Assay Conditions : Compare buffer pH (6.5 vs. 7.4) and ionic strength, which affect enzyme activity .

Compound Purity : Validate via HPLC (>95% purity) to rule out impurities as confounding factors.

Orthogonal Assays : Confirm results using cAMP ELISA alongside enzymatic assays .

Q. Key Research Gaps

  • Structural-Activity Relationships (SAR) : Limited data on substituent effects at the pyridazinone 6-position.
  • Environmental Persistence : No studies on photodegradation under UV light.
  • Cross-Species Toxicity : Lack of comparative data between mammalian and aquatic models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.